N'-[3-(Aminomethyl)phenyl]-N-methyl-N-propan-2-ylurea
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Overview
Description
N’-[3-(Aminomethyl)phenyl]-N-methyl-N-propan-2-ylurea is a synthetic organic compound with a complex structure It is characterized by the presence of an aminomethyl group attached to a phenyl ring, along with a methyl and propan-2-yl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(Aminomethyl)phenyl]-N-methyl-N-propan-2-ylurea typically involves multiple steps. One common method starts with the reaction of 3-(aminomethyl)aniline with isocyanates under controlled conditions to form the urea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of N’-[3-(Aminomethyl)phenyl]-N-methyl-N-propan-2-ylurea may involve the use of continuous flow reactors to enhance efficiency and scalability. The process might include the use of catalysts to accelerate the reaction and improve yield. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[3-(Aminomethyl)phenyl]-N-methyl-N-propan-2-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N’-[3-(Aminomethyl)phenyl]-N-methyl-N-propan-2-ylurea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[3-(Aminomethyl)phenyl]-N-methyl-N-propan-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Aminomethyl)phenyl]-N,N-dimethylamine
- N-[3-(Aminomethyl)phenyl]-N-methylamine
Uniqueness
N’-[3-(Aminomethyl)phenyl]-N-methyl-N-propan-2-ylurea is unique due to its specific substitution pattern and the presence of both methyl and propan-2-yl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for targeted research applications.
Properties
CAS No. |
918813-30-6 |
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Molecular Formula |
C12H19N3O |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
3-[3-(aminomethyl)phenyl]-1-methyl-1-propan-2-ylurea |
InChI |
InChI=1S/C12H19N3O/c1-9(2)15(3)12(16)14-11-6-4-5-10(7-11)8-13/h4-7,9H,8,13H2,1-3H3,(H,14,16) |
InChI Key |
JJEXMSRWNLGANM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C(=O)NC1=CC=CC(=C1)CN |
Origin of Product |
United States |
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